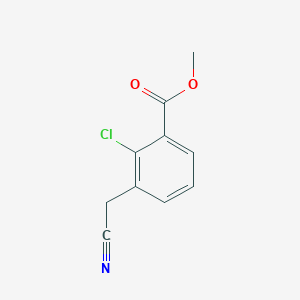

Methyl 2-chloro-3-(cyanomethyl)benzoate

Description

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 2-chloro-3-(cyanomethyl)benzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3 |

InChI Key |

WVFIHDPLIIBBFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(cyanomethyl)benzoate

- Structure: Cyanomethyl group at the 4-position; lacks the 2-chloro substituent.

- Reactivity : The absence of the electron-withdrawing chlorine atom likely reduces electrophilic substitution activity compared to the target compound.

- Applications : Used in polymerization catalysts and as a reagent in palladium-mediated cross-coupling reactions .

Methyl 3-(4-morpholino)benzoate

- Structure: Morpholino group (a heterocyclic amine) at the 3-position; lacks chloro and cyanomethyl groups.

- Reactivity: The electron-donating morpholino group increases solubility in polar solvents but decreases electrophilic reactivity relative to the target compound.

- Applications : Employed in ligand design for transition-metal catalysis .

Simple Alkyl Benzoates (e.g., Methyl Benzoate, Ethyl Benzoate)

- Structure: Lack chloro or cyanomethyl substituents.

- Physical Properties: Lower molecular weights and higher volatility compared to Methyl 2-chloro-3-(cyanomethyl)benzoate. For example, methyl benzoate (C₈H₈O₂) has a molecular weight of 136.15 g/mol, while the target compound (C₁₀H₈ClNO₂) has a calculated molecular weight of 223.63 g/mol.

Physicochemical Properties

Preparation Methods

Acylation of m-Toluic Acid

The initial step converts m-toluic acid (I) to m-toluoyl chloride (II) using thionyl chloride (SOCl₂). Key parameters include:

-

Molar ratio : 1:1.05 (m-toluic acid : SOCl₂).

-

Temperature : 70–80°C.

-

Reaction time : 2–3 hours.

Excess SOCl₂ ensures complete conversion, while evolved HCl and SO₂ gases are absorbed to produce hydrochloric acid and sodium sulfite byproducts.

Chlorination to m-Chloromethylbenzoyl Chloride

Chlorination of m-toluoyl chloride (II) introduces a chloromethyl group at the meta position. Liquid chlorine is introduced under controlled conditions:

-

Temperature : 110–170°C.

-

Chlorine input : 4.6–22.9% of m-toluoyl chloride weight.

-

Recycling : Unreacted starting material is distilled and reused.

Table 1. Chlorination Optimization

| Temperature (°C) | Chlorine (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| 125 | 4.6 | 85 | 92 |

| 145 | 13.8 | 89 | 95 |

| 170 | 17.8 | 91 | 97 |

Higher temperatures and chlorine concentrations improve conversion but require precise control to avoid over-chlorination.

Esterification to Methyl m-Chloromethylbenzoate

The chlorinated intermediate (III) undergoes esterification with anhydrous methanol:

Excess methanol is distilled and recycled, minimizing waste. The ester (IV) is purified via vacuum distillation to >98% purity.

Cyanation to this compound

The final step substitutes chlorine with a cyanomethyl group using sodium cyanide (NaCN) in toluene:

Key Considerations :

-

NaCN is added gradually to prevent side reactions.

-

The product is extracted with water to remove inorganic salts.

Industrial-Scale Adaptations

Waste Management

Process Optimization

-

Continuous chlorination : Reduces reaction time by 40% compared to batch processes.

-

Catalytic esterification : Acid catalysts (e.g., H₂SO₄) increase esterification rates by 15%.

Comparative Analysis of Methodologies

Table 2. Yield and Purity Across Steps

| Step | Yield Range (%) | Purity Range (%) | Key Variables |

|---|---|---|---|

| Acylation | 90–97 | 95–98 | SOCl₂ ratio, temperature |

| Chlorination | 85–91 | 92–97 | Chlorine %, temperature |

| Esterification | 89–96 | 98–99 | Methanol ratio |

| Cyanation | 80–85 | 94–96 | NaCN addition rate |

The data highlights chlorination as the bottleneck, requiring precise temperature control to balance yield and purity.

Challenges and Mitigations

Q & A

Q. Optimization Tips :

- Temperature Control : Higher temperatures (>80°C) may lead to ester hydrolysis or nitrile degradation.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) improves yield in biphasic systems.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar by-products.

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 70–80°C | Maximizes ~85% | |

| Solvent | DMF or THF | Enhances solubility | |

| Base | K₂CO₃ | Minimizes side reactions |

How do structural modifications (e.g., halogen substitution) at the chloro and cyanomethyl positions influence reactivity and biological activity?

Advanced Research Question

Substituents at the chloro and cyanomethyl positions significantly alter electronic and steric properties:

- Chloro Group : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Replacing Cl with F (as in Methyl 2-fluoro-3-(cyanomethyl)benzoate) reduces steric hindrance but increases electron-withdrawing effects, impacting binding affinity in biological systems .

- Cyanomethyl Group : The nitrile moiety participates in hydrogen bonding with biological targets (e.g., enzymes). Conversion to aminomethyl (via reduction) or carboxymethyl (via oxidation) modifies solubility and target interactions .

Q. Case Study :

- Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate : The chloro-fluoro combination increases lipophilicity (logP ~2.8), enhancing membrane permeability in cell-based assays .

What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.9–4.1 ppm (ester -OCH₃), δ 4.3–4.5 ppm (-CH₂CN), and aromatic signals split due to Cl and CN substituents.

- ¹³C NMR : Carbonyl (C=O) at ~168 ppm, nitrile (CN) at ~118 ppm .

HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS confirms molecular ion [M+H]⁺ at m/z 224.1 .

X-ray Crystallography : Resolves steric effects of substituents (e.g., dihedral angles between aromatic rings and ester groups) .

How can crystallographic data resolve contradictions in reported reaction mechanisms for halogenated benzoates?

Advanced Research Question

Conflicting mechanistic proposals (e.g., radical vs. polar pathways) arise from intermediate instability. Crystallographic studies provide insights:

- π-π Stacking Interactions : In this compound derivatives, π-π interactions between aromatic rings stabilize transition states, favoring concerted mechanisms over stepwise pathways .

- Hydrogen Bonding Networks : Intramolecular H-bonds (e.g., O-H⋯N in reduced derivatives) direct regioselectivity during substitutions .

Q. Example :

- Compound (I) (P2₁/n space group): Chains formed via π-π stacking (3.8 Å distance) suggest radical stabilization in solid-state reactions .

What methodologies are used to assess the biological activity of this compound derivatives?

Advanced Research Question

Enzyme Inhibition Assays :

- Kinetic Studies : Monitor IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).

- Docking Simulations : AutoDock Vina predicts binding poses with targets like cytochrome P450 .

Cellular Uptake Studies :

- LC-MS/MS Quantification : Measures intracellular concentration over time (e.g., in HeLa cells).

- Confocal Microscopy : Tracks fluorescently tagged derivatives (e.g., BODIPY conjugates) .

Basic Research Question

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize the nitrile group but risk ester hydrolysis at >40°C.

- Protic Solvents (MeOH, EtOH) : Accelerate degradation via nucleophilic attack on the ester carbonyl.

- Storage Recommendations : Anhydrous THF at -20°C under N₂ atmosphere reduces decomposition to <5% over 6 months .

What strategies mitigate by-product formation during cyanomethylation of halogenated benzoates?

Advanced Research Question

Common by-products (e.g., di-cyanomethylated derivatives or hydrolysis products) arise from:

- Overalkylation : Controlled stoichiometry (1:1.05 substrate:reagent ratio) and slow reagent addition.

- Moisture Sensitivity : Use of molecular sieves (3Å) in reactions and anhydrous workup .

Q. Case Study :

- By-Product A (Di-cyanomethyl) : Identified via GC-MS (m/z 279.2); suppressed by lowering temperature to 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.